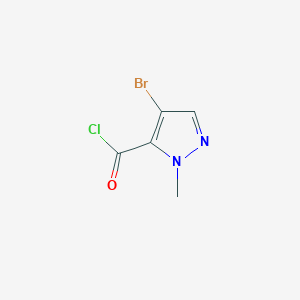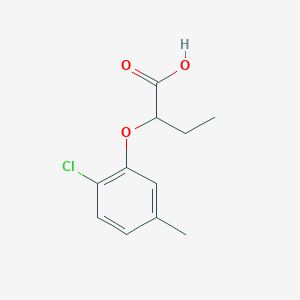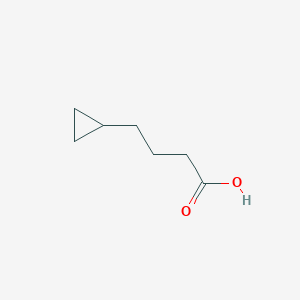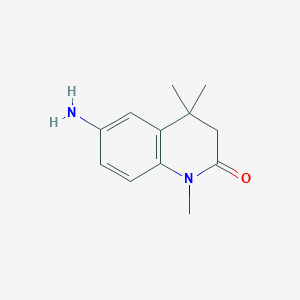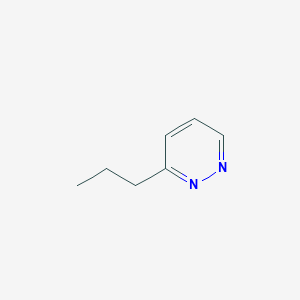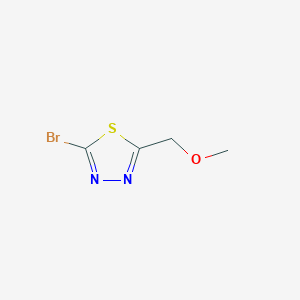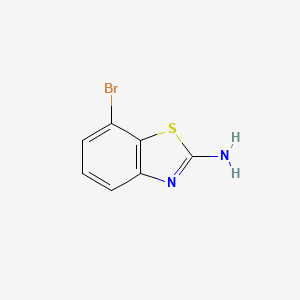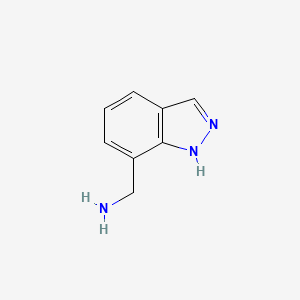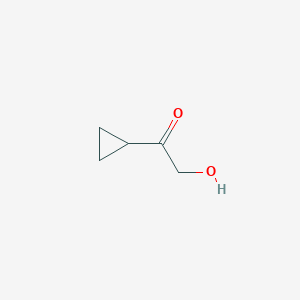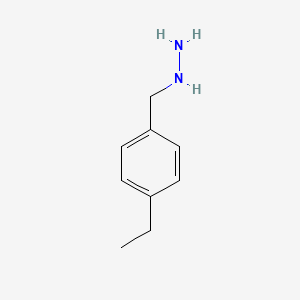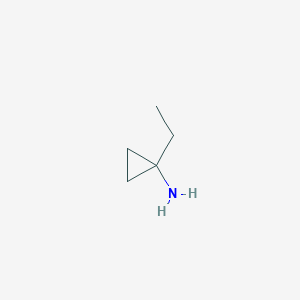
1-Ethylcyclopropanamine
Overview
Description
1-Ethylcyclopropanamine is an organic compound with the molecular formula C5H11N. It is a cyclopropane derivative where an ethyl group is attached to the nitrogen atom of the cyclopropane ring.
Preparation Methods
1-Ethylcyclopropanamine can be synthesized through several methods:
From Aldehydes and Ketones: One common method involves the condensation of aldehydes or ketones with secondary amines.
Industrial Production: Industrially, the compound can be produced by alkylation of cyclopropylamine with ethyl halides under controlled conditions.
Chemical Reactions Analysis
1-Ethylcyclopropanamine undergoes various chemical reactions:
Scientific Research Applications
1-Ethylcyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethylcyclopropanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethylcyclopropanamine can be compared with other similar compounds:
Cyclopropylamine: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-Ethylcyclopropanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Cyclopropylmethylamine: Another related compound with a different alkyl group, affecting its chemical and physical properties.
Properties
IUPAC Name |
1-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHXBEOKSSCNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




